molecular formula C20H23N5 B3940469 1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B3940469
M. Wt: 333.4 g/mol
InChI Key: PQTJWXKIIHMDGW-UHFFFAOYSA-N
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Description

1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the butyl and methyl groups. Common reagents used in these reactions include strong bases, alkyl halides, and various solvents to facilitate the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.

    Butylbenzimidazole: A derivative with a butyl group attached to the benzimidazole ring.

Uniqueness

1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its dual benzimidazole rings and the specific positioning of the butyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-3-4-13-25-18-12-8-6-10-16(18)23-20(25)21-14-19-22-15-9-5-7-11-17(15)24(19)2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTJWXKIIHMDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 3
Reactant of Route 3
1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 4
Reactant of Route 4
1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 5
Reactant of Route 5
1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 6
Reactant of Route 6
1-BUTYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

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